Iclaprim
Übersicht
Beschreibung
Iclaprim is a novel diaminopyrimidine antibiotic that specifically inhibits bacterial dihydrofolate reductase, an enzyme crucial for bacterial folate synthesis. This compound is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Staphylococcus aureus . This compound was developed as an optimized analog of trimethoprim, aiming to overcome resistance mechanisms and enhance antibacterial activity .
Wissenschaftliche Forschungsanwendungen
Iclaprim has a wide range of scientific research applications:
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential in treating skin and skin structure infections, nosocomial pneumonia, and other bacterial infections
Industry: Utilized in the development of antibacterial agents and formulations for clinical use.
Wirkmechanismus
Target of Action
Iclaprim’s primary target is the bacterial enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the bacterial folate pathway, which is essential for bacterial DNA replication .
Mode of Action
This compound is a diaminopyrimidine and an inhibitor of DHFR . It shows a much higher affinity for the DHFR binding site of bacteria than trimethoprim does . By inhibiting DHFR, this compound disrupts the bacterial folate pathway, thereby inhibiting bacterial DNA replication .
Biochemical Pathways
The inhibition of DHFR by this compound disrupts the bacterial folate pathway, which is essential for bacterial DNA replication . This disruption leads to the cessation of bacterial growth and replication, resulting in the death of the bacteria .
Pharmacokinetics
This compound achieves high concentrations in skin and skin structure and lung compartments . It also rapidly concentrates in the gastrointestinal tract, adrenal glands, kidneys, and liver . This compound has a high volume of distribution, exceeding 4–5 times the total body water volume . It also has 93% plasma protein binding .
Result of Action
This compound has shown potent, extended-spectrum in vitro activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and vancomycin-resistant S. aureus, and macrolide-, quinolone- and trimethoprim-resistant strains . It has also demonstrated activity against Streptococcus pneumoniae, including penicillin-, erythromycin-, levofloxacin- and trimethoprim/sulfamethoxazole-resistant strains .
Biochemische Analyse
Biochemical Properties
Iclaprim plays a crucial role in biochemical reactions by inhibiting the enzyme dihydrofolate reductase (DHFR) . This enzyme is essential for the synthesis of tetrahydrofolate, a cofactor required for the production of thymidine, purines, and certain amino acids . By inhibiting DHFR, this compound disrupts the folate pathway, leading to a depletion of thymidine and other essential biomolecules, ultimately resulting in bacterial cell death . This compound exhibits increased hydrophobic interactions with DHFR, which enhances its binding affinity and antibacterial activity .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of thymidine, which is necessary for DNA replication and repair . This inhibition leads to the disruption of cell signaling pathways, altered gene expression, and impaired cellular metabolism . In bacterial cells, this compound’s action results in rapid bactericidal activity, effectively killing the bacteria and preventing their proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of dihydrofolate reductase (DHFR), where it competes with the natural substrate, dihydrofolate . By binding to DHFR, this compound inhibits the enzyme’s activity, preventing the reduction of dihydrofolate to tetrahydrofolate . This inhibition disrupts the folate pathway, leading to a depletion of thymidine and other essential biomolecules required for DNA synthesis . The increased hydrophobic interactions between this compound and DHFR account for its higher binding affinity and effectiveness against resistant bacterial strains .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits a significant post-antibiotic effect, maintaining its bactericidal activity for up to 10 hours at sub-minimum inhibitory concentrations . This prolonged effect is consistent with its impact on thymidine biosynthetic pathways . This compound’s stability and degradation over time have been studied, showing that it remains effective in both in vitro and in vivo settings . Long-term effects on cellular function include sustained inhibition of bacterial growth and prevention of resistance development .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in greater bacterial reduction and improved survival rates in infected animals . For example, in a neutropenic rat lung infection model, this compound administered at 80 mg/kg resulted in a 6.05 log10 CFU reduction, while a lower dose of 60 mg/kg resulted in a 5.11 log10 CFU reduction . Toxic or adverse effects at high doses have not been extensively reported, indicating a favorable safety profile .
Metabolic Pathways
This compound is involved in the folate metabolic pathway, where it inhibits dihydrofolate reductase (DHFR) . This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a critical cofactor for the synthesis of thymidine, purines, and certain amino acids . The disruption of this pathway leads to a depletion of these essential biomolecules, ultimately resulting in bacterial cell death . This compound’s higher potency compared to trimethoprim is attributed to its increased binding affinity to DHFR .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion . It exhibits good tissue penetration and accumulates in infected tissues, where it exerts its antibacterial effects . The distribution of this compound within the body is influenced by its hydrophobic nature, allowing it to effectively reach and inhibit bacterial cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with dihydrofolate reductase (DHFR) . This localization is essential for its inhibitory activity, as DHFR is a cytoplasmic enzyme . This compound’s activity is not significantly affected by post-translational modifications or targeting signals, allowing it to effectively inhibit DHFR and disrupt the folate pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of iclaprim typically starts from trimethoprim. The process involves several key steps:
Amino-protection and Friedel-Crafts acetylation: This step is carried out using acetic anhydride in dichloromethane with tin(IV) chloride as a catalyst.
Knoevenagel condensation: The intermediate product undergoes condensation with cyclopropyl carboxaldehyde, followed by intramolecular Michael addition in a buffer system containing pyrrolidine and acetic acid.
Dehydration: The final step involves dehydration catalyzed by sulfuric acid to minimize impurities and yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves purification steps such as column chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Iclaprim undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction for its primary use.
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Substitution: Nucleophiles such as sodium methoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in various substituted analogs .
Vergleich Mit ähnlichen Verbindungen
Iclaprim is often compared with other diaminopyrimidine antibiotics such as trimethoprim. Key differences include:
Spectrum of Activity: This compound has a broader spectrum of activity against resistant Gram-positive bacteria.
Resistance Mechanisms: This compound is designed to overcome resistance mechanisms that affect trimethoprim.
Similar Compounds
Eigenschaften
IUPAC Name |
5-[(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl]pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-24-15-8-11(7-12-9-22-19(21)23-18(12)20)13-5-6-14(10-3-4-10)26-16(13)17(15)25-2/h5-6,8-10,14H,3-4,7H2,1-2H3,(H4,20,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJPWWYTGBZDEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870191 | |
Record name | 5-[(2-Cyclopropyl-7,8-dimethoxy-2H-1-benzopyran-5-yl)methyl]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Iclaprim is a novel diaminopyrimidine, and an inhibitor of dihydrofolate reductase, which has shown potent, extended-spectrum in vitro activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, vancomycin-intermediate and vancomycin-resistant S. aureus and macrolide-, quinolone- and trimethoprim-resistant strains. In addition, iclaprim has demonstrated activity against Streptococcus pneumoniae including penicillin-, erythromycin-, levofloxacin- and trimethoprim/sulfamethoxazole-resistant strains. | |
Record name | Iclaprim | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06358 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
192314-93-5 | |
Record name | Iclaprim | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192314-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iclaprim [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192314935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iclaprim | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06358 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-[(2-Cyclopropyl-7,8-dimethoxy-2H-1-benzopyran-5-yl)methyl]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ICLAPRIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42445HUU0O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Iclaprim?
A1: this compound functions as a selective bacterial dihydrofolate reductase (DHFR) inhibitor. [, , , ] It binds to bacterial DHFR with high affinity, preventing the conversion of dihydrofolate to tetrahydrofolate. This disrupts the synthesis of purines and pyrimidines, which are essential for bacterial DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death. [, ]
Q2: How does this compound's mechanism of action differ from trimethoprim (TMP)?
A2: While both this compound and TMP are diaminopyrimidines that inhibit DHFR, this compound exhibits a significantly higher binding affinity for the enzyme, particularly against TMP-resistant strains. [, ] This increased affinity stems from enhanced hydrophobic interactions between this compound and DHFR, as revealed by X-ray crystallography. [, ] this compound also demonstrates a lower MIC90 against numerous bacterial species compared to TMP. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of this compound. For precise information, refer to the drug's official documentation or chemical databases.
Q4: Is there information available regarding the spectroscopic data (e.g., NMR, IR) of this compound?
A4: The provided research abstracts do not contain specific details on the spectroscopic characterization of this compound. Consulting comprehensive chemical databases or the primary research publications might yield this information.
Q5: Are there studies on the compatibility and stability of this compound under various conditions (e.g., temperature, pH, storage)?
A6: While the abstracts touch upon the overall stability of this compound, they lack detailed investigations into its compatibility and stability under specific conditions. Further research may address these aspects, potentially focusing on formulation strategies to enhance stability and shelf life. []
Q6: Are there specific formulation strategies employed to improve this compound's stability, solubility, or bioavailability?
A8: The abstracts primarily focus on this compound's intravenous administration. [, , , , ] While formulation strategies are not extensively discussed, one study mentions a novel synthesis method that minimizes the formation of a specific impurity. [] Further research may explore formulation approaches to potentially enhance oral bioavailability or target specific tissues. []
Q7: What is known about the safety, health, and environmental (SHE) regulations regarding this compound?
A7: The provided abstracts primarily center on this compound's clinical efficacy and safety, lacking specific details about SHE regulations. Refer to the appropriate regulatory agency guidelines and publications for comprehensive information on SHE compliance and risk minimization practices associated with this compound.
Q8: What is this compound's pharmacokinetic profile and how does it relate to its in vivo activity?
A10: this compound exhibits a high binding affinity to human plasma (approximately 93%), yet this does not appear to hinder its antimicrobial activity in vitro. [] Studies in healthy men have demonstrated that this compound reaches therapeutic concentrations in various lung compartments (epithelial lining fluid, alveolar macrophages, bronchial mucosa) following intravenous administration, suggesting its suitability for treating respiratory infections. [] Animal models have identified AUC/MIC as the primary PK/PD driver for this compound's efficacy against Staphylococcus aureus, while both AUC/MIC and T>MIC correlate strongly with efficacy against Streptococcus pneumoniae. [] These findings highlight the importance of optimizing dosing regimens to achieve adequate drug exposure for maximal therapeutic effect. []
Q9: How effective is this compound against various bacterial species in vitro?
A11: this compound demonstrates potent in vitro activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-susceptible S. aureus (MSSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), Streptococcus pneumoniae (including drug-resistant strains), and Enterococcus faecalis. [, , , , ] Notably, it exhibits lower MIC90 values against these pathogens compared to trimethoprim, particularly against TMP-resistant strains. [, ] While its activity against Gram-negative bacteria is more limited, it shows promise against some respiratory pathogens. [, , ]
Q10: Have there been clinical trials evaluating this compound's efficacy and safety in humans?
A13: Yes, this compound has undergone extensive clinical trials. Two Phase 3 trials (REVIVE-1 and REVIVE-2) investigated its efficacy and safety in patients with acute bacterial skin and skin structure infections (ABSSSIs). [, , ] Both trials demonstrated that this compound, administered intravenously at a fixed dose of 80 mg every 12 hours, achieved non-inferiority to vancomycin in terms of early clinical response. [, ] this compound was generally well-tolerated in these trials, with a safety profile comparable to vancomycin. [, ]
Q11: Are there known mechanisms of resistance to this compound?
A14: While this compound exhibits potent activity against many drug-resistant bacteria, the emergence of resistance is a concern with any antibiotic. One study analyzing a large collection of multidrug-resistant S. aureus found that resistance to this compound was most commonly associated with the acquisition of genes encoding drug-insensitive DHFR proteins. [] A novel gene (dfrL), identified in this study, was found to confer high-level this compound resistance. [] Further research is crucial to monitor the development and spread of this compound resistance, particularly in clinical settings.
Q12: What is the safety profile of this compound based on clinical trials and preclinical studies?
A15: this compound has generally been well-tolerated in clinical trials, with a safety profile similar to comparator antibiotics like vancomycin. [, ] While the abstracts don't delve into specific adverse events, one study notes that this compound use was not associated with hyperkalemia, unlike the related drug trimethoprim. [] Continuous monitoring and assessment of this compound's safety profile, including long-term effects, remain essential throughout its clinical use.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.